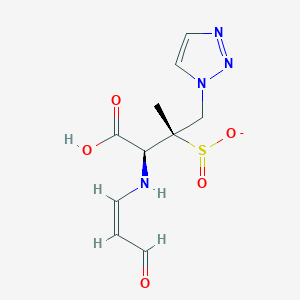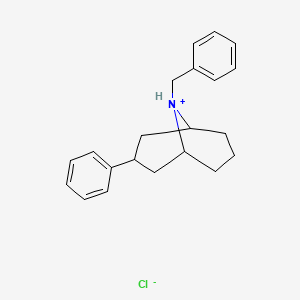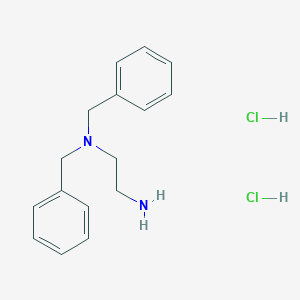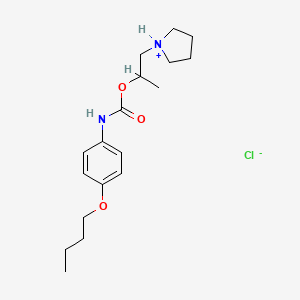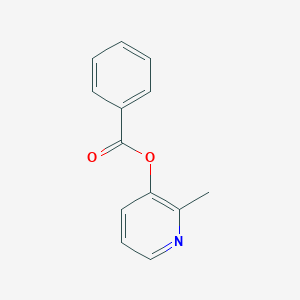
Picolyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picolyl benzoate is an organic compound that belongs to the class of esters It is formed by the esterification of picolyl alcohol with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Picolyl benzoate can be synthesized through the esterification reaction between picolyl alcohol and benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Picolyl benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position of the picolyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form picolyl alcohol and benzoic acid.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzoic acid derivatives and picolyl aldehydes.
Reduction: Picolyl alcohol and benzoic acid.
Substitution: Various substituted picolyl benzoates depending on the nucleophile used.
Scientific Research Applications
Picolyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of picolyl benzoate involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. The ester group in this compound can be hydrolyzed by esterases, releasing picolyl alcohol and benzoic acid, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Picolyl benzoate can be compared with other esters such as benzyl benzoate and phenyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the picolyl group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Phenyl benzoate: Known for its liquid crystalline properties and applications in material science.
This compound stands out due to its versatility in synthetic applications and its potential in various research fields.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(2-methylpyridin-3-yl) benzoate |
InChI |
InChI=1S/C13H11NO2/c1-10-12(8-5-9-14-10)16-13(15)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
WTMFQLSZUUVISX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



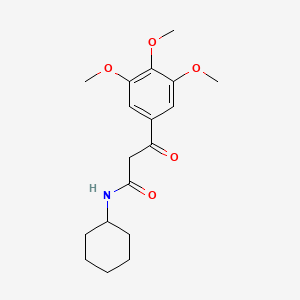
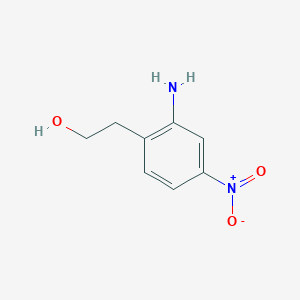
![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
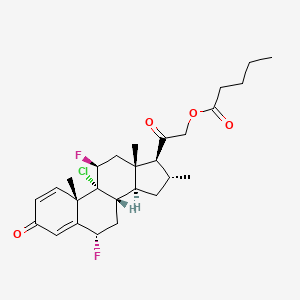
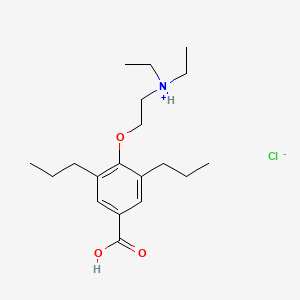
![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)
